

# Structural Elucidation of Ethyl 1H-imidazole-4-carboxylate: A Comparative NMR Analysis

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## Compound of Interest

Compound Name: **Ethyl 1H-imidazole-4-carboxylate**

Cat. No.: **B046758**

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An objective guide for researchers, scientists, and drug development professionals on the structural validation of **Ethyl 1H-imidazole-4-carboxylate** using <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related imidazole derivatives and detailed experimental protocols.

The definitive structural confirmation of a synthesized organic molecule is paramount in research and development. For **Ethyl 1H-imidazole-4-carboxylate**, a heterocyclic compound with significant potential in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for unambiguous structural validation. This guide outlines the expected <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **Ethyl 1H-imidazole-4-carboxylate** and provides a comparative analysis with structurally related compounds.

**Note on Data Availability:** Publicly accessible, experimentally confirmed <sup>1</sup>H and <sup>13</sup>C NMR data for **Ethyl 1H-imidazole-4-carboxylate** is not readily available. Therefore, this guide will utilize predictive data and experimental data from a closely related analogue, Ethyl 5-methyl-1H-imidazole-4-carboxylate, to illustrate the principles of structural validation by NMR.

## Predicted and Comparative NMR Data

The structural features of **Ethyl 1H-imidazole-4-carboxylate** can be assigned to specific signals in its <sup>1</sup>H and <sup>13</sup>C NMR spectra. The following tables summarize the predicted chemical shifts for **Ethyl 1H-imidazole-4-carboxylate** and the experimental data for a structural analogue, Ethyl 5-methyl-1H-imidazole-4-carboxylate, and a positional isomer, Ethyl 1H-

imidazole-2-carboxylate. This comparative approach is crucial for confirming the correct isomeric form of the synthesized product.

Table 1:  $^1\text{H}$  NMR Data (Chemical Shifts in ppm)

Proton Assignment	Ethyl 1H-imidazole-4-carboxylate (Predicted)	Ethyl 5-methyl-1H-imidazole-4-carboxylate (Experimental in DMSO-d <sub>6</sub> )	Ethyl 1H-imidazole-2-carboxylate (Alternative)
H-2 (imidazole)	~7.8-8.0 (s)	7.58 (s)	-
H-5 (imidazole)	~7.6-7.8 (s)	-	~7.1 (s)
-CH <sub>2</sub> - (ethyl)	~4.2-4.4 (q)	4.25 (q)	~4.3 (q)
-CH <sub>3</sub> (ethyl)	~1.2-1.4 (t)	1.30 (t)	~1.3 (t)
-CH <sub>3</sub> (at C-5)	-	2.40 (s)	-
N-H (imidazole)	Broad, variable	Broad	Broad

Table 2:  $^{13}\text{C}$  NMR Data (Chemical Shifts in ppm)

Carbon Assignment	Ethyl 1H-imidazole-4-carboxylate (Predicted)	Ethyl 5-methyl-1H-imidazole-4-carboxylate (Experimental in DMSO-d <sub>6</sub> )	Ethyl 1H-imidazole-2-carboxylate (Alternative)
C=O (ester)	~162-165	162.9	~160
C-2 (imidazole)	~135-138	136.0	~145
C-4 (imidazole)	~125-128	127.0	~128
C-5 (imidazole)	~115-118	133.0	~128
-CH <sub>2</sub> - (ethyl)	~60-62	59.5	~61
-CH <sub>3</sub> (ethyl)	~14-16	14.5	~14
-CH <sub>3</sub> (at C-5)	-	11.0	-

## Experimental Protocols

Accurate and reproducible NMR data acquisition is critical for reliable structural validation. Below are standard protocols for <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy for small organic molecules.

## Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of the dried sample.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry vial. The choice of solvent can affect chemical shifts.
- Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

## <sup>1</sup>H NMR Acquisition

- Spectrometer: A 400 MHz or higher field NMR spectrometer.

- Pulse Program: A standard single-pulse experiment.
- Acquisition Parameters:
  - Number of Scans: 16-64 (depending on sample concentration).
  - Relaxation Delay: 1-2 seconds.
  - Acquisition Time: 2-4 seconds.
  - Spectral Width: A range appropriate for proton signals (e.g., -2 to 12 ppm).

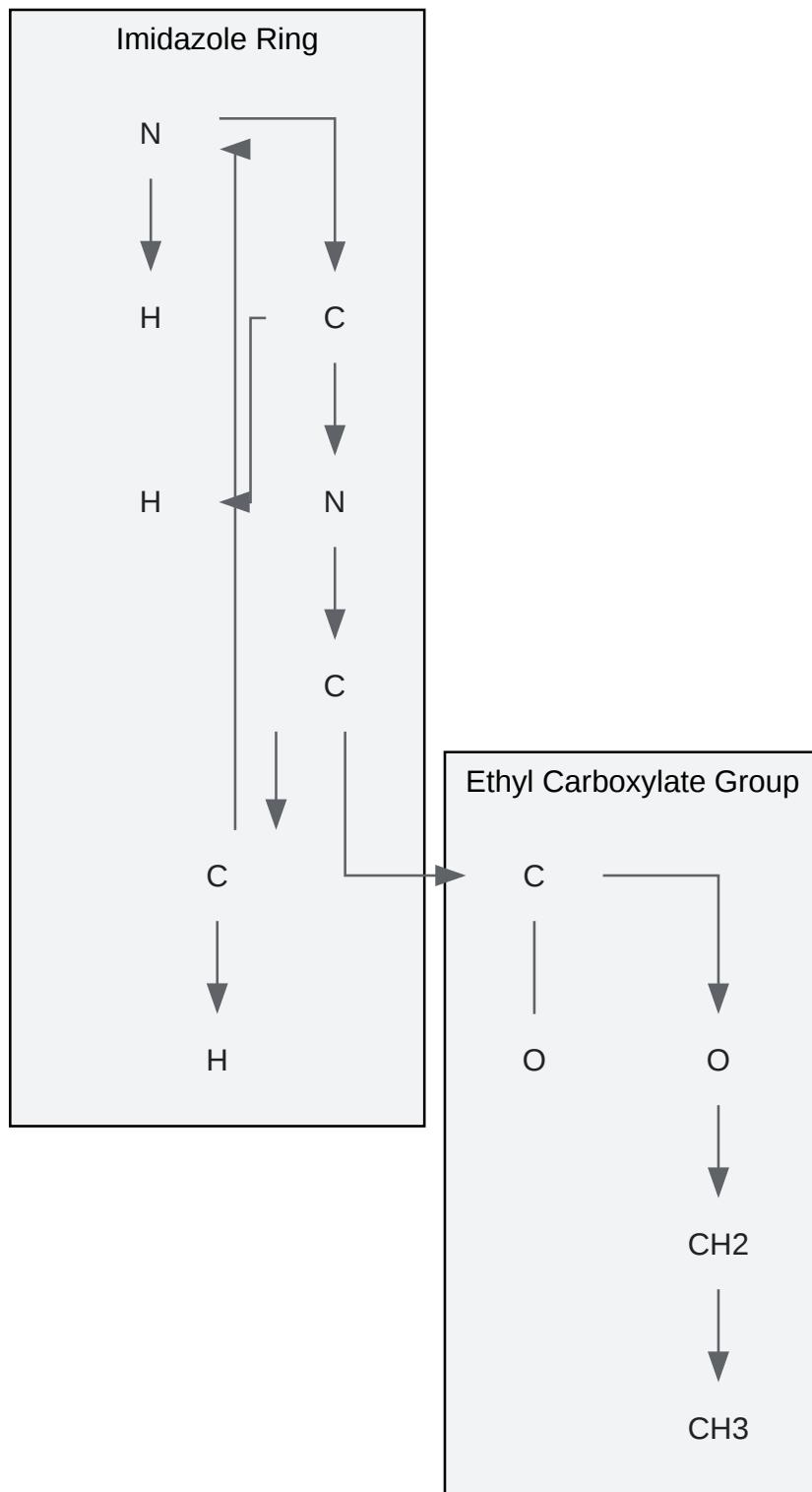
## **<sup>13</sup>C NMR Acquisition**

- Spectrometer: A 100 MHz or higher frequency NMR spectrometer.
- Pulse Program: A standard proton-decoupled pulse sequence.
- Acquisition Parameters:
  - Number of Scans: 1024 or more, as the <sup>13</sup>C nucleus is less sensitive.
  - Relaxation Delay: 2-5 seconds.
  - Acquisition Time: 1-2 seconds.
  - Spectral Width: A range appropriate for carbon signals (e.g., -10 to 220 ppm).

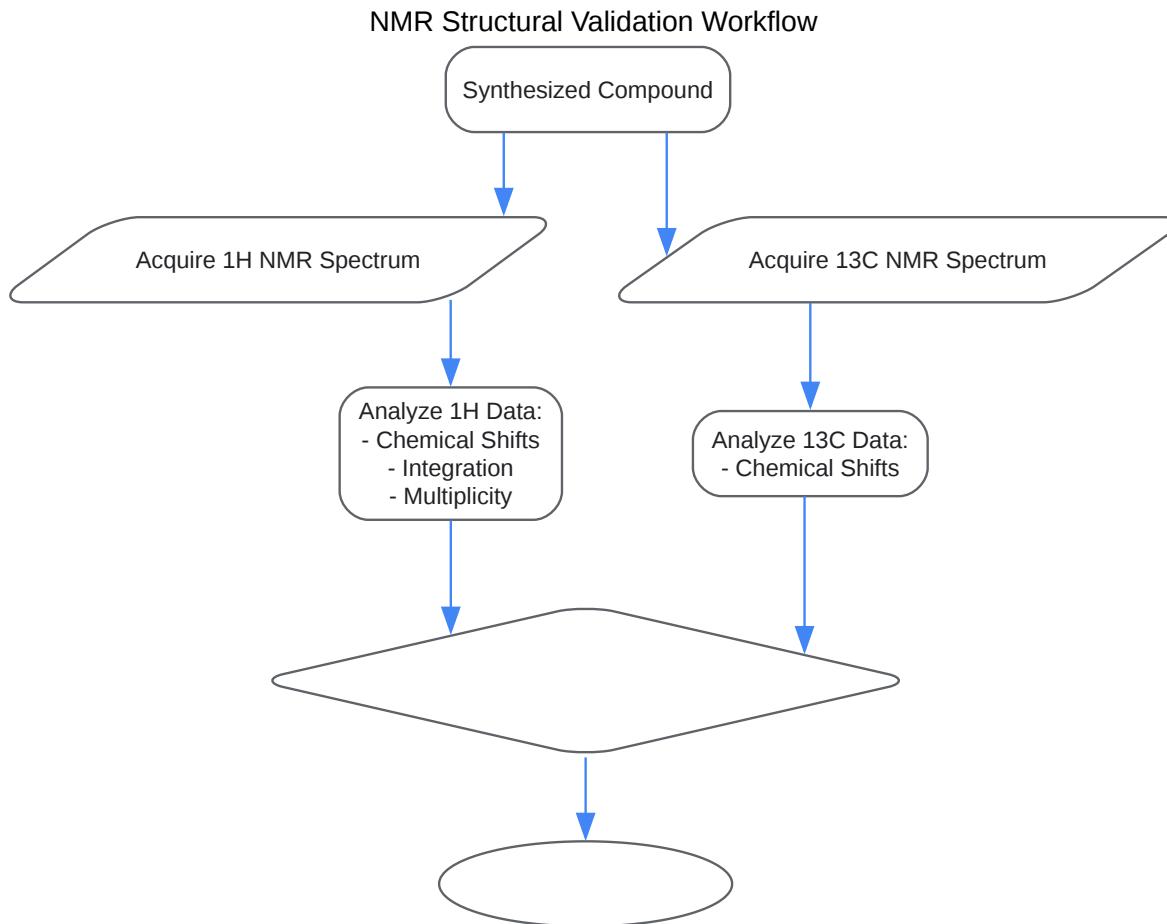
## **Visualizing Structural Relationships**

To further aid in the interpretation of NMR data, the following diagrams illustrate the structure of **Ethyl 1H-imidazole-4-carboxylate** and the logical workflow for its structural validation.

## Structure of Ethyl 1H-imidazole-4-carboxylate

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Caption: Molecular structure of **Ethyl 1H-imidazole-4-carboxylate**.



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Caption: Workflow for structural validation using NMR spectroscopy.

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